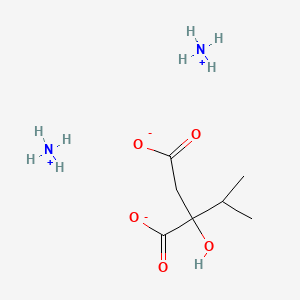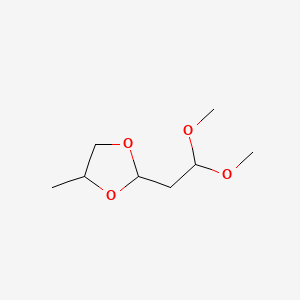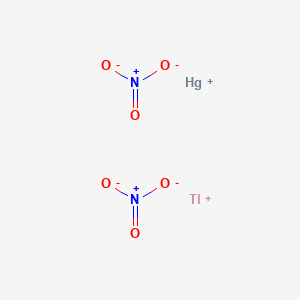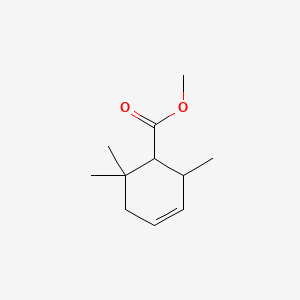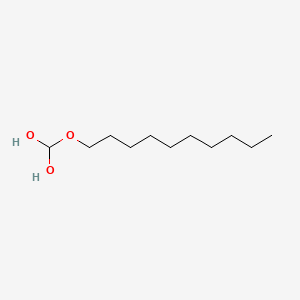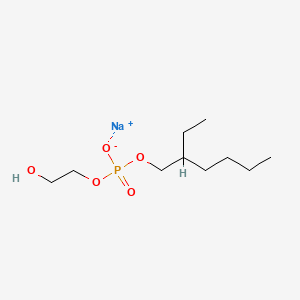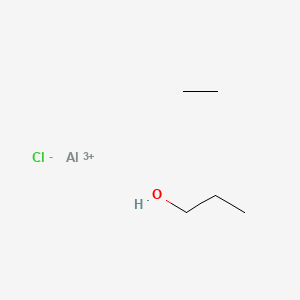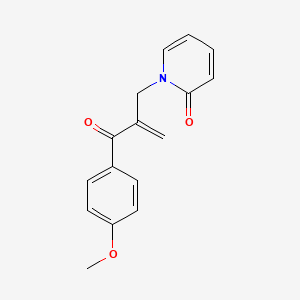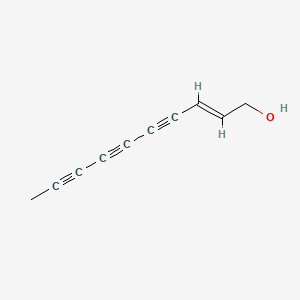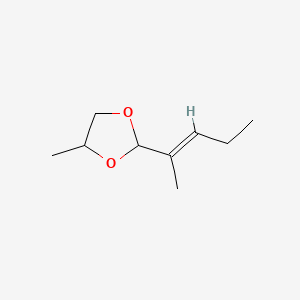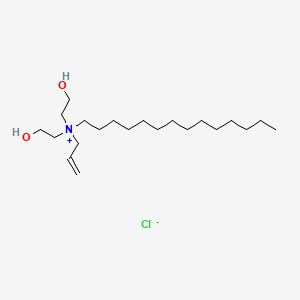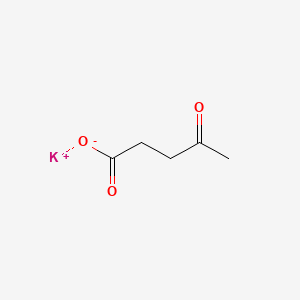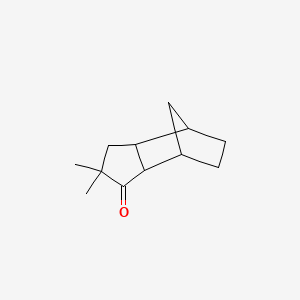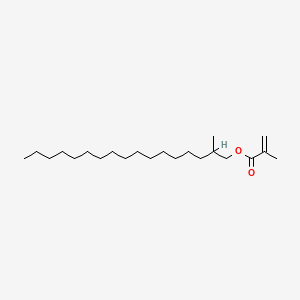
2-Methylheptadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptadecyl methacrylate is an organic compound with the molecular formula C22H42O2. It is a methacrylate ester, which means it contains a methacrylic acid moiety esterified with a 2-methylheptadecyl alcohol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylheptadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. The reaction mixture is then purified by distillation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the reaction time and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid for esterification; acid or base catalysts for hydrolysis.
Major Products
Polymerization: High molecular weight polymers.
Hydrolysis: Methacrylic acid and 2-methylheptadecyl alcohol.
Aplicaciones Científicas De Investigación
2-Methylheptadecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various functional polymers, which are employed in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems and as biocompatible materials for medical implants.
Material Science: It is used in the development of advanced materials with specific properties, such as hydrophobicity and flexibility.
Mecanismo De Acción
The mechanism of action of 2-Methylheptadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond in the methacrylate moiety reacts with radical initiators to form a polymer chain. The resulting polymers exhibit unique properties, such as high tensile strength and chemical resistance .
Comparación Con Compuestos Similares
2-Methylheptadecyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and rigidity.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings.
Compared to these compounds, this compound offers unique properties due to its longer alkyl chain, which imparts hydrophobicity and flexibility to the resulting polymers .
Propiedades
Número CAS |
94159-01-0 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
2-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)19-24-22(23)20(2)3/h21H,2,5-19H2,1,3-4H3 |
Clave InChI |
CIWPQRKLSCWPBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


